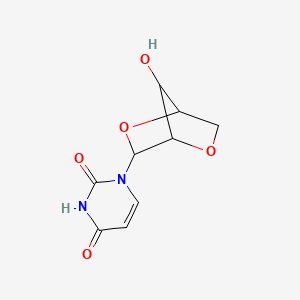

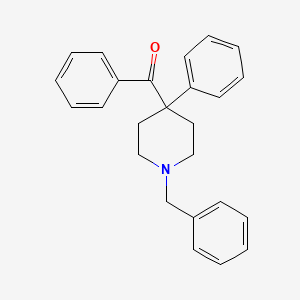

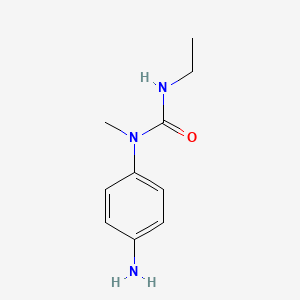

![molecular formula C17H24ClNO4 B13994232 2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tepraloxydim is a cyclohexanedione herbicide primarily used for early post-emergence control of various grass weeds in crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . It is known for its broad-spectrum activity and is absorbed through leaves and translocated within the plant .

準備方法

Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivativesIndustrial production methods often employ liquid-liquid extraction and cartridge clean-up techniques to ensure high purity and yield .

化学反応の分析

Tepraloxydim undergoes various chemical reactions, including oxidation and reduction. It is known to degrade rapidly in aerobic soil conditions and undergoes photolysis on soil surfaces . Common reagents used in these reactions include molecular oxygen, acids, and radicals. The major degradation products of tepraloxydim are oxazol and imine derivatives .

科学的研究の応用

Tepraloxydim is extensively used in agricultural research for its herbicidal properties. It is employed in studies related to weed control in various crops, including oilseed rape, sugar beet, fodder beet, peas, field beans, cabbage, cauliflower, linseed, flax, carrots, onions, and leeks . Additionally, it is used in environmental studies to assess its impact on non-target organisms and its behavior in different environmental conditions .

作用機序

Tepraloxydim exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis and lipid formation . It binds to the carboxyltransferase domain of the enzyme, disrupting its activity and leading to the cessation of fatty acid synthesis. This inhibition ultimately results in the death of the target grass weeds .

類似化合物との比較

Tepraloxydim belongs to the cyclohexanedione class of herbicides, which also includes compounds such as cycloxydim and clethodim . Compared to these similar compounds, tepraloxydim is unique in its specific binding mode to the acetyl-CoA carboxylase enzyme and its rapid degradation in soil conditions . This rapid degradation reduces the risk of environmental contamination and makes it a preferred choice for certain agricultural applications .

特性

IUPAC Name |

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYNQIMAUDJVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)

![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)